
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a novel organic compound that integrates the unique functionalities of pyrazole, oxadiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 1-ethyl-1H-pyrazole: : The synthesis usually begins with the formation of 1-ethyl-1H-pyrazole through ethylation of pyrazole under basic conditions.
Synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: : This is typically achieved by reacting 1-ethyl-1H-pyrazole with suitable nitrile oxide precursors to form the oxadiazole ring.
Formation of the final product: : The key step involves linking the oxadiazole intermediate to 4-methoxyphenylacetic acid via amide bond formation, often using coupling reagents like EDCI/HOBt in the presence of a base.
Industrial Production Methods
While laboratory synthesis provides precise control over the reaction conditions and yields, industrial production typically scales up these processes and optimizes them for cost-efficiency and safety. High-performance reactors and continuous flow chemistry are often employed to maintain high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can be subject to oxidative cleavage at the methoxyphenyl and pyrazole moieties under strong oxidizing conditions.
Reduction: : Selective reduction of the oxadiazole ring can be achieved using hydrogenation techniques.
Substitution: : The acetamide group can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation products: : Corresponding carboxylic acids or alcohols.
Reduction products: : Reduced derivatives of the oxadiazole ring.
Substitution products: : Varied acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound's unique structural features make it a valuable building block in synthetic organic chemistry, allowing for the development of diverse derivatives with potential pharmaceutical applications.
Biology
In biological studies, it can serve as a molecular probe to investigate enzyme interactions or as a scaffold for designing bioactive molecules.
Medicine
Potential therapeutic applications include its role as a lead compound in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Industry
In the material sciences, it can be used in the development of advanced polymers or as a precursor for functional materials with unique electronic properties.
Mechanism of Action
The biological activity of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is often attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxadiazole moieties are known to engage in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Compared to other pyrazole-based compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide offers enhanced stability and a more diverse range of functional group modifications, making it a versatile compound in synthetic chemistry.
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methylphenyl)acetamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-chlorophenyl)acetamide
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-22-11-13(9-19-22)17-20-16(25-21-17)10-18-15(23)8-12-4-6-14(24-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABIFURUKNOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
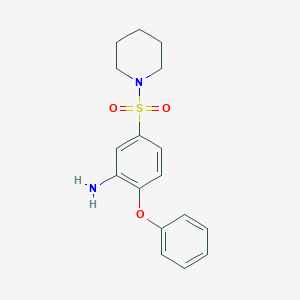
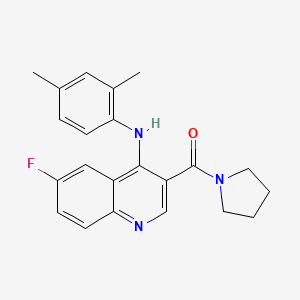

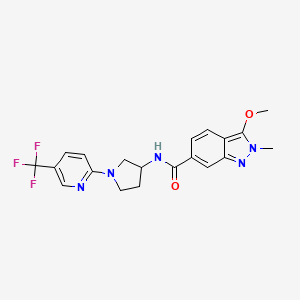

![5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2487930.png)
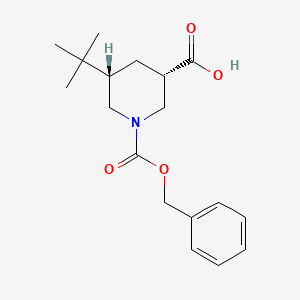
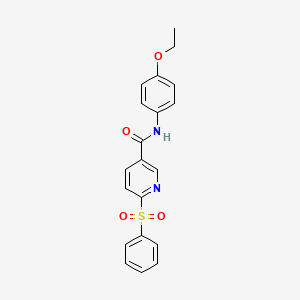
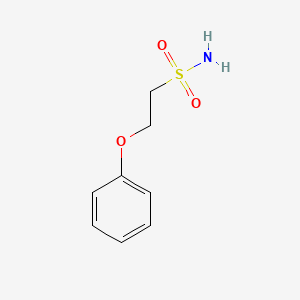
![ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate](/img/structure/B2487935.png)
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2487941.png)
